molecular formula C9H10O B1436296 4'-Methylacetophenone-D10 CAS No. 358730-83-3

4'-Methylacetophenone-D10

Cat. No. B1436296
M. Wt: 144.24 g/mol
InChI Key: GNKZMNRKLCTJAY-ZGYYUIRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methylacetophenone-D10 is the deuterium labeled 4’-Methylacetophenone . It can be used as a fragrance material and occurs in volatile compounds in food and in some natural complex substances .


Synthesis Analysis

The synthesis of 4’-Methylacetophenone-D10 involves the slow addition of acetyl chloride to a mixture of toluene and AlCl in an ice bath and under vacuum, maintaining the temperature at +5°C and then letting it increase to +20°C .


Molecular Structure Analysis

The molecular formula of 4’-Methylacetophenone-D10 is C9D10O . Its average mass is 144.237 Da and its monoisotopic mass is 144.135925 Da . The molecule contains a total of 20 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .


Chemical Reactions Analysis

The Fourier transform microwave spectrum of 4’-Methylacetophenone recorded from 8 GHz to 18 GHz under jet-cooled conditions has revealed large tunneling splittings arising from a low barrier to internal rotation of the ring methyl group and small splittings from a high torsional barrier of the acetyl methyl group .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Synthetic Applications

    Acetophenone derivatives are often used as intermediates in the synthesis of complex molecules. For example, research on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides involved acetophenone derivatives to explore their carbonic anhydrase inhibitory effects, indicating the role of such compounds in medicinal chemistry and drug design (Gul et al., 2016).

  • Catalysis and Green Chemistry

    Studies on acylation reactions, such as the acylation of resorcinol with acetic acid, often utilize acetophenone derivatives to demonstrate green chemistry principles. These studies aim to develop environmentally friendly synthetic routes, highlighting the importance of acetophenone derivatives in sustainable chemistry (Yadav & Joshi, 2002).

Material Science and Technology

  • Selective Extraction and Recovery

    Acetophenone derivatives have been evaluated for their potential in selective extraction processes. Research into the recovery of tantalum and niobium used 4-methylacetophenone as a selective solvent, showcasing the utility of acetophenone derivatives in resource recovery and recycling (Toure et al., 2018).

  • Advanced Materials

    The development of new materials sometimes involves the use of acetophenone derivatives as building blocks. Their chemical properties can be tailored for specific functions, including photoinitiators for polymerization processes, indicating their relevance in creating advanced polymers and coatings (Van den Houwe et al., 2014).

Analytical and Environmental Applications

  • Analytical Techniques

    In the study of chemical reaction mechanisms, acetophenone derivatives serve as models to understand complex transformations. For example, the formation mechanism of p-methylacetophenone from citral was elucidated to understand the generation of off-odorants in food and beverage products, demonstrating the role of acetophenone derivatives in analytical chemistry (Ueno, Masuda, & Ho, 2004).

  • Environmental Impact and Safety

    Research into the migration of photo-initiators from packaging materials into food simulants includes studies on acetophenone derivatives. These studies assess the safety and environmental impact of chemicals used in packaging, underlining the importance of understanding the behavior of acetophenone derivatives in real-world scenarios (Van den Houwe et al., 2014).

Safety And Hazards

4’-Methylacetophenone-D10 is combustible and harmful if swallowed. It causes skin and eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation. It should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

2,2,2-trideuterio-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZMNRKLCTJAY-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methylacetophenone-D10

Synthesis routes and methods I

Procedure details

Anhydrous aluminum chloride (89.6 g, 0.67 mol) was added to a solution of toluene (28.5 g, 0.31 mol) in 120 mL of dry carbon disulfide. The mixture was heated to reflux and acetic anhydride (24.5 g, 0.24 mol) was added over one hour. Heating was continued for an additional hour. The solvent was removed by distillation. The reaction mixture was cooled and slowly poured into a well-stirred mixture of ice and hydrochloric acid. The mixture was extracted several times with ether. The combined extracts were washed with water and 10% sodium hydroxide, dried over calcium chloride, filtered, and the solvent was removed. Distillation gave the desired product 1-p-tolyl-ethanone (27.08 g). 1E1 NMR (300 MHz, DMSO-d6) δ 2.36 (s, 3H), 2.50 (s, 3H), 7.32 (d, 2H), 7.85 (d, 2H); ELMS (M+): 134.
Quantity
89.6 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 126.5 g (1 mol) of p-chlorotoluene and 45.1 g (1.1 mol) of acetonitrile (freshly distilled) is added dropwise to a suspension of 13.8 g (2.0 mol) of lithium granules in 350 ml of THF at −50° C. over the course of 2 hours. After a conversion determined by GC (the dark color of the reaction mixture prevents quantification of lithium consumption) of >98% (overall 7.5 h), the reaction mixture is added to 200 g of water, the pH adjusted to 2.0 using 37% HCl and the reaction mixture boiled for two hours under reflux. The organic phase is then separated off and the aqueous phase extracted once more with 100 ml of petroleum ether. The united organic phases are distilled. 132.7 g (0.99 mol) of 4-methylacetophenone (99%, boiling point 88° C./8 Torr) are obtained as a colorless liquid, GC purity >98% a/a, which when left to stand at RT gradually solidifies.
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an agitated mixture of aluminium chloride (20 g., 0.15 mole) and lithium chloride (3.18 g., 0.075 mole) and dichloroethane (20 ml) at -15° C. was slowly added toluene (4.6 g., 0.05 mole) and acetyl chloride (3.93 g., 0.05 mole) in dichloroethane (10 ml). The reaction mixture was left at -15° C. for one hour then allowed to warm up to room temperature overnight. After working up as described in Example 1, the 4-methylacetophenone obtained (7.17 g.), had a 1H NMR estimated purity of about 95%. 1H NMR showed less than 2% ortho isomers.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
3.93 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Methylacetophenone-D10
Reactant of Route 2
Reactant of Route 2
4'-Methylacetophenone-D10
Reactant of Route 3
4'-Methylacetophenone-D10
Reactant of Route 4
Reactant of Route 4
4'-Methylacetophenone-D10
Reactant of Route 5
Reactant of Route 5
4'-Methylacetophenone-D10
Reactant of Route 6
4'-Methylacetophenone-D10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.